molecular formula C15H11BrN2O2S B11345314 5-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide

5-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide

Cat. No.: B11345314
M. Wt: 363.2 g/mol
InChI Key: UZSQFCMYKFNUOY-UHFFFAOYSA-N
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Description

5-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide: is a heterocyclic organic compound with a complex structure. Let’s break it down:

  • Thiazole Ring: : The compound contains a thiazole ring, which is a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles belong to the azole heterocycles family, along with imidazoles and oxazoles. The aromaticity of the thiazole ring arises from the delocalization of π-electrons around the sulfur atom.

  • Solubility and Occurrence: : It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. Interestingly, the thiazole ring is naturally found in Vitamin B₁ (thiamine), which plays a crucial role in energy metabolism and nervous system function.

Preparation Methods

The synthetic routes for this compound involve several steps

    Hydrolysis: Starting from a precursor, hydrolysis yields a phenoxy acid intermediate.

    Coupling Reaction: The phenoxy acid reacts with 2-amino-4-(4-bromophenyl)thiazole to form the desired compound.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.

    Common Reagents: Reactions may involve dry dichloromethane, lutidine, and tetramethylaminium tetrafluoroborate (TBTU).

    Major Products: The final product is the 5-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide.

Scientific Research Applications

This compound finds applications in:

    Antimicrobial: Similar to sulfathiazole, it exhibits antimicrobial properties.

    Antiretroviral: It shares structural features with Ritonavir, an antiretroviral drug.

    Antifungal: Abafungin, another antifungal drug, is related.

Mechanism of Action

  • The compound likely interacts with specific molecular targets or pathways, but detailed mechanisms require further research.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to other thiazole-based compounds.

    Similar Compounds: Mention sulfathiazole, Ritonavir, and Tiazofurin.

Properties

Molecular Formula

C15H11BrN2O2S

Molecular Weight

363.2 g/mol

IUPAC Name

5-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C15H11BrN2O2S/c16-13-7-6-12(20-13)14(19)17-8-11-9-21-15(18-11)10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,19)

InChI Key

UZSQFCMYKFNUOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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